molecular formula C7H12ClNO4 B12382830 mGluR2 agonist 1 (hydrochloride)

mGluR2 agonist 1 (hydrochloride)

Cat. No.: B12382830
M. Wt: 209.63 g/mol
InChI Key: QWPZQJSGAWBTFK-WVADXRAYSA-N
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Description

mGluR2 agonist 1 (hydrochloride): is a potent and selective agonist for metabotropic glutamate receptor subtype 2 (mGluR2). Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. These receptors are part of the group C family of G-protein-coupled receptors (GPCRs) and play a crucial role in modulating synaptic transmission and neuronal excitability .

Preparation Methods

The synthesis of mGluR2 agonist 1 (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

mGluR2 agonist 1 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

mGluR2 agonist 1 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

mGluR2 agonist 1 (hydrochloride) exerts its effects by binding to and activating metabotropic glutamate receptor subtype 2 (mGluR2). This activation leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates various intracellular signaling pathways, ultimately affecting synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

mGluR2 agonist 1 (hydrochloride) can be compared with other similar compounds, such as:

    LY379268: Another selective agonist for mGluR2, used in research to study the effects of mGluR2 activation.

    LY354740: A selective agonist for mGluR2 and mGluR3, used in research to investigate the role of these receptors in various biological processes.

    LY341495: A selective antagonist for mGluR2 and mGluR3, used to study the inhibitory effects on these receptors.

The uniqueness of mGluR2 agonist 1 (hydrochloride) lies in its high selectivity and potency for mGluR2, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .

Properties

Molecular Formula

C7H12ClNO4

Molecular Weight

209.63 g/mol

IUPAC Name

(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO4.ClH/c1-7(6(11)12)2-3(7)4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t3-,4-,7+;/m0./s1

InChI Key

QWPZQJSGAWBTFK-WVADXRAYSA-N

Isomeric SMILES

C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O.Cl

Canonical SMILES

CC1(CC1C(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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